

Ternary Complex Formation with Cyclin K Degraders: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cyclin K degrader 1

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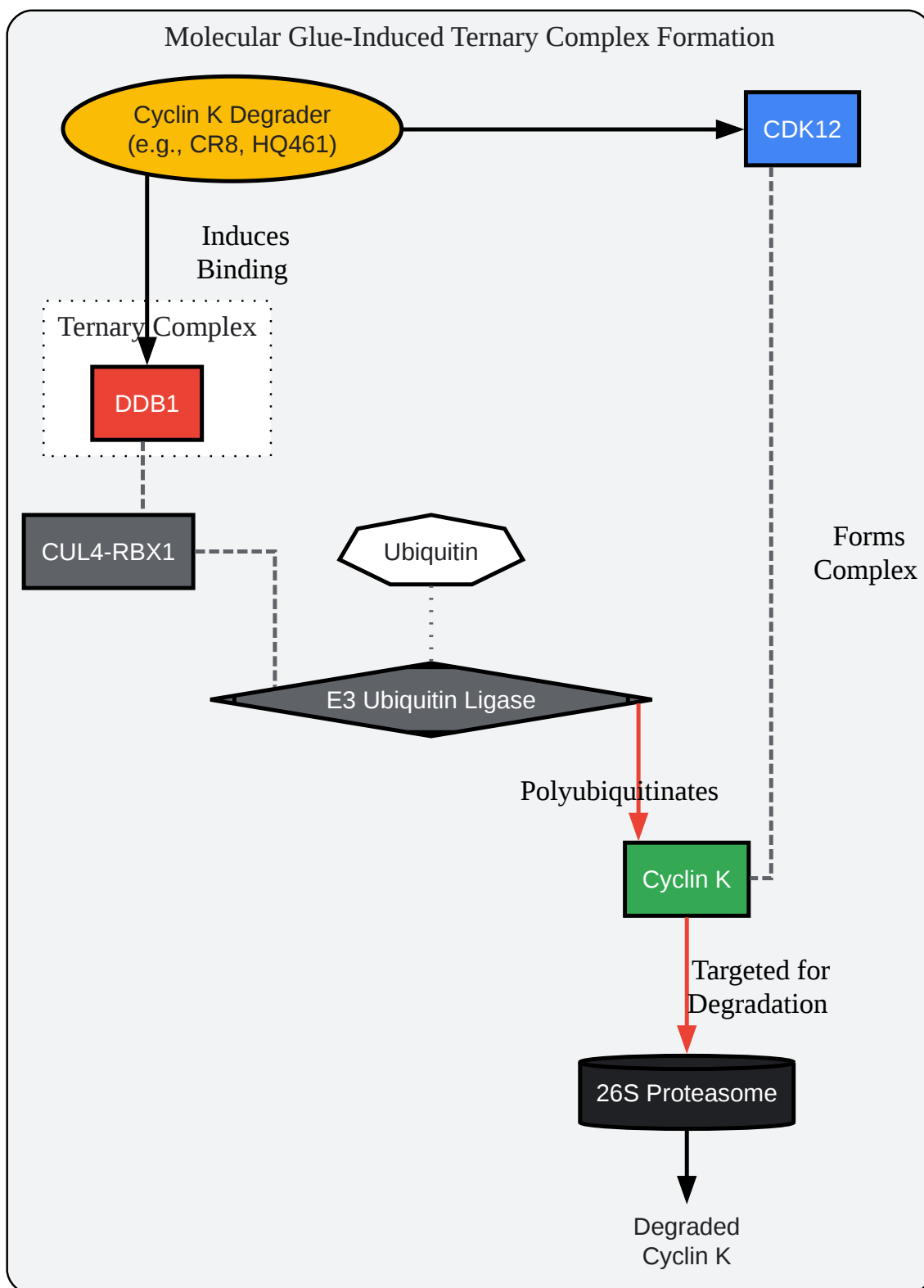
Introduction

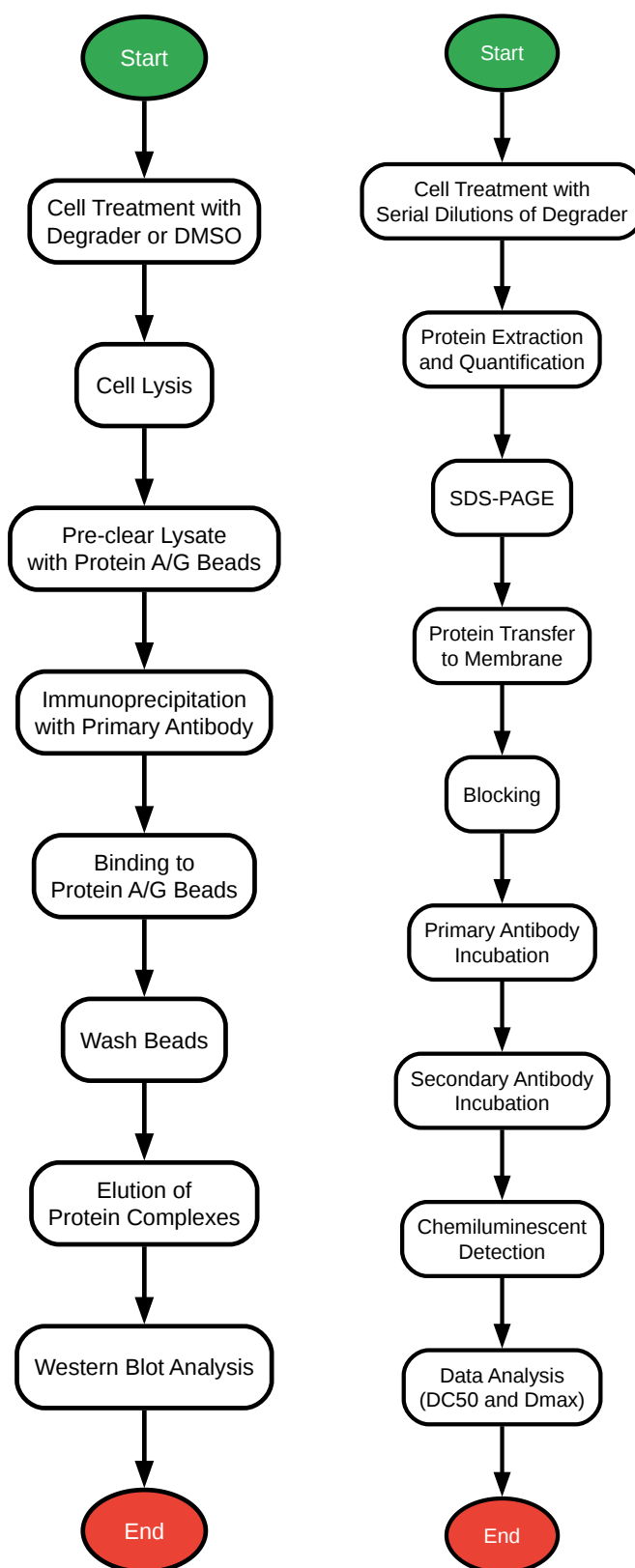
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the innovative strategies in this field are molecular glue degraders, small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent proteasomal degradation. This guide provides a comprehensive technical overview of the formation of ternary complexes involving Cyclin K degraders, focusing on the underlying molecular mechanisms, key quantitative parameters, and detailed experimental protocols for their characterization.

Cyclin K, in complex with Cyclin-Dependent Kinase 12 (CDK12) and CDK13, plays a crucial role in the regulation of transcriptional elongation. The degradation of Cyclin K has shown significant therapeutic potential in various cancers. Molecular glue degraders that target Cyclin K function by inducing and stabilizing a ternary complex between CDK12, the degrader molecule, and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. This guide will delve into the critical aspects of this process, providing researchers with the necessary information to design, execute, and interpret experiments in this exciting area of drug discovery.

Core Mechanism of Action

The fundamental mechanism of Cyclin K degradation by molecular glues involves the formation of a stable ternary complex. The degrader molecule acts as a "glue," creating a novel protein-protein interface between CDK12 and the Damage-Specific DNA Binding Protein 1 (DDB1), which is a component of the CUL4 E3 ubiquitin ligase complex.^{[1][2]} This induced proximity brings Cyclin K, the natural binding partner of CDK12, into close range of the E3 ligase machinery. Consequently, Cyclin K is polyubiquitinated and marked for degradation by the 26S proteasome.^{[3][4]} Notably, this mechanism bypasses the need for a conventional substrate receptor for the E3 ligase, with the degrader-bound CDK12 effectively acting as one.^[4]





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